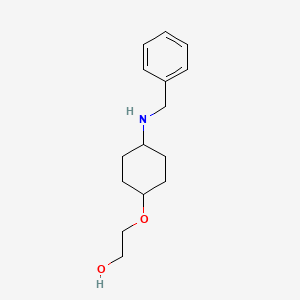

2-(4-Benzylamino-cyclohexyloxy)-ethanol

CAS No.:

Cat. No.: VC13477868

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO2 |

|---|---|

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | 2-[4-(benzylamino)cyclohexyl]oxyethanol |

| Standard InChI | InChI=1S/C15H23NO2/c17-10-11-18-15-8-6-14(7-9-15)16-12-13-4-2-1-3-5-13/h1-5,14-17H,6-12H2 |

| Standard InChI Key | UKHVRCQSPPWUJS-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1NCC2=CC=CC=C2)OCCO |

| Canonical SMILES | C1CC(CCC1NCC2=CC=CC=C2)OCCO |

Introduction

Synthesis

The synthesis of 2-(4-Benzylamino-cyclohexyloxy)-ethanol involves multiple steps:

-

Cyclohexyloxy Intermediate Formation:

-

Cyclohexanol reacts with a halogenating agent (e.g., thionyl chloride) to produce cyclohexyloxy halide.

-

-

Amination:

-

Cyclohexyloxy halide undergoes nucleophilic substitution with benzylamine to form the benzylamino-cyclohexyloxy intermediate.

-

-

Ethanol Addition:

-

The intermediate reacts with ethanol in the presence of a base (e.g., sodium hydroxide) to yield the final product.

-

Industrial Synthesis:

For large-scale production, continuous flow reactors are employed to optimize reaction conditions. Catalysts such as transition metals may be used to enhance yield and efficiency.

Chemical Reactions

2-(4-Benzylamino-cyclohexyloxy)-ethanol is reactive due to its functional groups:

-

Oxidation: The ethanol group can be oxidized to aldehydes or carboxylic acids using agents like potassium permanganate.

-

Reduction: The benzylamino group can be reduced to primary amines with reducing agents like lithium aluminum hydride.

-

Substitution: The hydroxyl group in the ethanol moiety can be replaced by other functional groups under acidic or basic conditions.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Benzylamino-cyclohexyloxy-acetic acid |

| Reduction | NaBH4, LiAlH4 | Benzylamino-cyclohexyloxy-ethane |

| Substitution | Strong acids or bases | Functionalized derivatives |

Scientific Research

-

Chemical Synthesis: Used as a building block for more complex molecules.

-

Biological Studies: Investigated for enzyme inhibition and receptor binding properties.

Medicinal Chemistry

Preliminary studies suggest potential therapeutic applications due to its bioactive functional groups:

-

Anti-inflammatory effects through cytokine modulation.

-

Antimicrobial activity against bacterial pathogens.

Industrial Applications

The compound serves as a precursor for specialty chemicals and materials development.

Cytotoxicity

In vitro experiments on cancer cell lines (e.g., MDA-MB-231) demonstrate dose-dependent cytotoxic effects, suggesting potential use in oncology research.

Anti-inflammatory Effects

Emerging evidence highlights its role in modulating inflammatory cytokines, which could make it useful for treating inflammatory diseases.

Comparison with Similar Compounds

| Compound Name | Structural Difference | Applications/Properties |

|---|---|---|

| 4-Benzylamino-cyclohexyloxy-acetic acid | Acetic acid group instead of ethanol | Higher acidity; potential in pH-sensitive systems |

| 4-Benzylamino-cyclohexyloxy-methanol | Methanol group instead of ethanol | Lower molecular weight; reduced solubility |

| 4-Benzylamino-cyclohexyloxy-propanol | Propanol group instead of ethanol | Increased hydrophobicity |

Mechanism of Action

The compound interacts with molecular targets via:

-

Hydrogen bonding (via hydroxyl and amino groups).

-

Hydrophobic interactions (via the cyclohexyloxy moiety).

These interactions may inhibit enzymes or bind to receptors, modulating biological pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume